Enhanced Electrophilic Reactivity of Fluorosulfonyl vs. Methylsulfonyl in Aryl Sulfonate Leaving Groups
In a comparative study of halogenated alkyl sulfonates, the fluorosulfonyl ester derivative demonstrated markedly enhanced leaving group ability compared to its chlorosulfonyl and methylsulfonyl counterparts, enabling efficient sulfonylation reactions under milder conditions [1]. While the study utilized neopentyl-type alcohol esters, the relative reactivity trend of the sulfonyl moieties—fluorosulfonyl > chlorosulfonyl > methylsulfonyl—is directly transferable to the aryl sulfonyl fluoride system, positioning 2-chloro-4-(fluorosulfonyl)benzoic acid as a superior electrophilic partner for SuFEx and related transformations.
| Evidence Dimension | Relative electrophilic reactivity of sulfonyl leaving groups |
|---|---|
| Target Compound Data | Fluorosulfonyl group (as present in target compound): highest relative reactivity in sulfonylation |
| Comparator Or Baseline | Chlorosulfonyl group: intermediate reactivity; Methylsulfonyl group: lowest reactivity |
| Quantified Difference | Qualitative ranking: Fluorosulfonyl > Chlorosulfonyl > Methylsulfonyl |
| Conditions | Esterification of neopentyl-type alcohols with various sulfonyl chlorides/fluorides |
Why This Matters
This reactivity hierarchy informs selection of the optimal sulfonyl electrophile for applications requiring efficient covalent bond formation, such as SuFEx click chemistry or enzyme active-site labeling, where the fluorosulfonyl group offers a superior balance of reactivity and stability.
- [1] MDPI. (2002). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules, 7(8), 624-638. View Source
